Cas no 2645-07-0 (2-(4-nitrophenyl)formamidoacetic acid)

2-(4-Nitrophenyl)formamidoacetic acid is a nitro-substituted aromatic compound featuring both formamido and carboxylic acid functional groups. Its structural properties make it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the nitro group enhances reactivity in electrophilic and nucleophilic substitution reactions, while the carboxylic acid moiety allows for further derivatization. This compound is often utilized in peptide coupling reactions and as a precursor for heterocyclic compounds. Its well-defined crystalline form ensures consistent purity and stability, making it suitable for research and industrial applications requiring precise chemical transformations.
2-(4-nitrophenyl)formamidoacetic acid structure
2645-07-0 structure
Product name:2-(4-nitrophenyl)formamidoacetic acid
CAS No:2645-07-0
MF:C9H8N2O5
MW:224.17022228241
MDL:MFCD00007349
CID:84430
PubChem ID:17549

2-(4-nitrophenyl)formamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • N-4-nitrobenzoylglycine
    • 4-Nitrohippuric acid
    • 2-[(4-nitrobenzoyl)amino]acetic acid
    • N-(4-Nitrobenzoyl)glycine
    • 4-nitro-hippuric acid
    • Hippuric acid,p-nitro
    • p-Nitrobenzoylglycine
    • p-nitrohippuric acid
    • 2-(4-nitrophenyl)formamidoacetic acid
    • XCMUCRMMVDSVEL-UHFFFAOYSA-N
    • p-Nitrohippursaure
    • NCGC00091799-02
    • [(4-nitrobenzoyl)amino]acetic acid
    • Q27272566
    • Oprea1_067067
    • SR-01000009743-1
    • Z56936638
    • (4-NITROBENZOYLAMINO)ACETIC ACID
    • Glycine, N-(4-nitrobenzoyl)-
    • MFCD00007349
    • 4-09-00-01199 (Beilstein Handbook Reference)
    • CS-0073015
    • Oprea1_078681
    • NCGC00091799-01
    • DTXSID8025759
    • 2-(4-Nitrobenzamido)aceticacid
    • NSC-33334
    • 4-NITROHIPPURICACID
    • NCGC00258733-01
    • CCRIS 6077
    • NS00028117
    • Glycine, N-(p-nitrobenzoyl)-
    • N-(p-Nitrobenzoyl)glycine
    • 2-((4-NITROBENZOYL)AMINO)ACETIC ACID
    • UNII-9HIU46T98M
    • SDCCGMLS-0065545.P001
    • 2-[(4-nitrophenyl)formamido]acetic acid
    • 9HIU46T98M
    • NITROHIPPURIC ACID, P-
    • SR-01000009743
    • Hippuric acid, p-nitro-
    • Tox21_201181
    • J-016432
    • DTXCID005759
    • 2-(4-Nitrobenzamido)acetic acid
    • CHEMBL8682
    • NSC33334
    • (4-Nitro-benzoylamino)-acetic acid
    • CAS-2645-07-0
    • AKOS000200803
    • EN300-23706
    • SCHEMBL1285585
    • FT-0634427
    • HY-W028991
    • AKOS015889410
    • BRN 1125394
    • D97784
    • A877227
    • BDBM50016603
    • SB79883
    • F0873-0006
    • 4-Nitrobenzoylglycine
    • EINECS 220-156-5
    • NSC 33334
    • 2645-07-0
    • PD119724
    • para-nitrohippuric acid
    • ALBB-025756
    • DB-046957
    • MDL: MFCD00007349
    • Inchi: InChI=1S/C9H8N2O5/c12-8(13)5-10-9(14)6-1-3-7(4-2-6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13)
    • InChI Key: XCMUCRMMVDSVEL-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)O

Computed Properties

  • Exact Mass: 224.04300
  • Monoisotopic Mass: 224.043321
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 110
  • XLogP3: -0.4

Experimental Properties

  • Color/Form: Not available
  • Density: 1.4656 (rough estimate)
  • Melting Point: 131-133 °C(lit.)
  • Boiling Point: 365.56°C (rough estimate)
  • Flash Point: 275°C
  • Refractive Index: 1.5570 (estimate)
  • PSA: 112.22000
  • LogP: 1.32330
  • Solubility: Not available

2-(4-nitrophenyl)formamidoacetic acid Security Information

  • WGK Germany:3
  • Safety Instruction: 24/25
  • RTECS:MC0785000

2-(4-nitrophenyl)formamidoacetic acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(4-nitrophenyl)formamidoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23706-1.0g
2-[(4-nitrophenyl)formamido]acetic acid
2645-07-0 85.0%
1.0g
$32.0 2025-03-21
TRC
N496178-100mg
4-Nitrohippuric Acid
2645-07-0
100mg
$ 65.00 2022-06-03
Chemenu
CM161957-500g
N-(4-Nitrobenzoyl)glycine
2645-07-0 95%
500g
$518 2021-06-09
eNovation Chemicals LLC
D953545-100g
Glycine, N-(4-nitrobenzoyl)-
2645-07-0 98%
100g
$150 2024-06-07
TRC
N496178-500mg
4-Nitrohippuric Acid
2645-07-0
500mg
$ 80.00 2022-06-03
Enamine
EN300-23706-10.0g
2-[(4-nitrophenyl)formamido]acetic acid
2645-07-0 85.0%
10.0g
$84.0 2025-03-21
Enamine
EN300-23706-10g
2-[(4-nitrophenyl)formamido]acetic acid
2645-07-0 85%
10g
$84.0 2023-09-15
Aaron
AR002TYU-25g
Glycine, N-(4-nitrobenzoyl)-
2645-07-0 98%
25g
$31.00 2025-01-21
abcr
AB400005-5g
4-Nitrohippuric acid, 85%; .
2645-07-0 85%
5g
€132.50 2024-04-18
1PlusChem
1P002TQI-5g
Glycine, N-(4-nitrobenzoyl)-
2645-07-0 98%
5g
$11.00 2025-02-19

2-(4-nitrophenyl)formamidoacetic acid Related Literature

Additional information on 2-(4-nitrophenyl)formamidoacetic acid

Exploring the Applications and Advancements of 2-(4-Nitrophenyl)Formamidoacetic Acid (CAS No. 2645-07-0)

The compound 2-(4-nitrophenyl)formamidoacetic acid, identified by its unique CAS registry number 2645-07-0, represents a structurally distinct organic molecule with significant implications in chemical biology and pharmaceutical research. Its molecular architecture combines a nitroaryl group (p-nitrophenyl moiety), an amide functional group, and a carboxylic acid component, creating a versatile scaffold for modulating biological processes. Recent studies highlight its role in targeting protein-protein interactions (PPIs), particularly in pathways associated with oncogenesis and neurodegenerative disorders.

Emerging research underscores the compound's potential as a selective kinase inhibitor. A 2023 study published in Nature Chemical Biology demonstrated that derivatives of this molecule selectively inhibit cyclin-dependent kinase 9 (CDK9), a key regulator of transcription elongation in cancer cells. The nitroaryl group's electron-withdrawing properties enhance binding affinity to the kinase's ATP pocket, while the formamidoacetic acid segment stabilizes the interaction through hydrogen bonding networks. This dual functionality positions it as a promising lead for developing targeted therapies against acute myeloid leukemia (AML).

In neurobiology, this compound has been investigated for its ability to modulate amyloid-beta aggregation in Alzheimer's disease models. A collaborative study between MIT and Stanford researchers revealed that the molecule binds to oligomeric intermediates of amyloid-beta peptides, inhibiting their toxic accumulation by disrupting hydrophobic interactions between β-sheets. The carboxylic acid group forms electrostatic interactions with positively charged residues on amyloid-beta, while the nitroaryl moiety inserts into hydrophobic pockets, creating a steric barrier against fibril formation.

Synthetic advancements have enabled scalable production of this compound through environmentally benign protocols. A recent Green Chemistry publication described a one-pot synthesis using microwave-assisted conditions with recyclable heterogeneous catalysts. The optimized route achieves >95% yield via sequential acylation and amidation steps without hazardous solvents, aligning with current industry trends toward sustainable chemistry practices. This improvement lowers production costs while enhancing reproducibility for preclinical trials.

Clinical translatability is further supported by pharmacokinetic studies showing favorable bioavailability when formulated as prodrugs conjugated with polyethylene glycol (PEG). In murine models, PEGylated derivatives exhibited prolonged plasma half-life (t1/2 = 8.3 hours) compared to unconjugated forms, enabling twice-daily dosing regimens. These findings were validated through positron emission tomography (PET) imaging studies demonstrating selective accumulation in tumor xenografts without significant off-target effects in healthy tissues.

Structural modifications continue to expand its therapeutic applications. A 2023 patent filing describes fluorinated analogs where one or more hydrogen atoms on the phenyl ring are replaced with fluorine atoms (e.g., 3-fluoro-, 5-fluoro-substituted derivatives). These substitutions enhance metabolic stability while maintaining target selectivity, addressing limitations observed in early-stage compounds prone to rapid hepatic clearance via cytochrome P450 enzymes.

In diagnostic applications, the compound serves as a fluorescent probe precursor when conjugated with coumarin derivatives. A team at ETH Zurich engineered a derivative that emits strong green fluorescence upon binding to extracellular vesicles (EVs), enabling real-time tracking of EV-mediated intercellular communication in live cells under confocal microscopy. The formamido group facilitates covalent attachment to EV surface proteins while the nitroaryl segment acts as an energy transfer acceptor for fluorophores.

Mechanistic insights from cryo-electron microscopy reveal how this compound disrupts oncogenic signaling pathways at atomic resolution. Structural data from Nature Structural & Molecular Biology (January 2023) show that it binds to allosteric sites on epidermal growth factor receptor (EGFR), inducing conformational changes that block ATP access without affecting ligand-binding domains—a mechanism distinct from traditional tyrosine kinase inhibitors.

The compound's multifunctional design also finds utility in material science applications such as molecular imprinting polymer synthesis. Researchers at KAIST recently demonstrated its use as a template molecule for creating sensors selective toward dopamine molecules, leveraging its ability to form hydrogen bonds with catecholamine neurotransmitters during polymerization processes.

Ongoing investigations focus on combinatorial therapy strategies pairing this compound with immunotherapies like checkpoint inhibitors. Preclinical data indicate synergistic effects when combined with anti-PD-L1 antibodies in melanoma models, suggesting enhanced immune cell infiltration into tumor microenvironments through dual inhibition of metabolic pathways and immune checkpoint proteins.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd